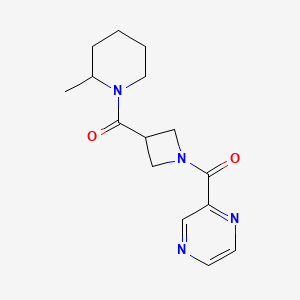
(2-Methylpiperidin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpiperidin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. The compound is also known as AZD-7594 and belongs to the class of azetidine-based inhibitors.
科学的研究の応用
Synthesis and Biological Activity
The chemical synthesis of related compounds often involves the reaction of specific precursors to yield products with potential antimicrobial and anticancer properties. For instance, compounds synthesized from pyridine and azetidine derivatives have been evaluated for their antimicrobial and anticancer activities, demonstrating the significant biological potential of these molecular frameworks. These studies contribute to a broader understanding of the chemical space around pyrazine and azetidine derivatives and their utility in drug discovery processes.
Antimicrobial and Antimycobacterial Activity : Research into pyrazine derivatives has led to the synthesis of compounds with notable antimicrobial and antimycobacterial properties. These compounds are synthesized through various chemical reactions involving pyrazine and related scaffolds, showing efficacy against a range of microbial pathogens. The exploration of these compounds underscores the potential of pyrazine-based molecules in developing new antimicrobials (R.V.Sidhaye et al., 2011).
Anticancer Evaluation : Similarly, the synthesis of compounds involving azetidine and pyrazine structures has been directed towards evaluating their anticancer potential. These studies involve the creation of novel molecular entities and assessing their efficacy in inhibiting cancer cell growth. The findings from these investigations contribute to the ongoing search for new anticancer agents, highlighting the relevance of these chemical structures in medicinal chemistry (R.S. Gouhar & Eman M. Raafat, 2015).
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-4-2-3-7-19(11)14(20)12-9-18(10-12)15(21)13-8-16-5-6-17-13/h5-6,8,11-12H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFYTBHDBVNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)


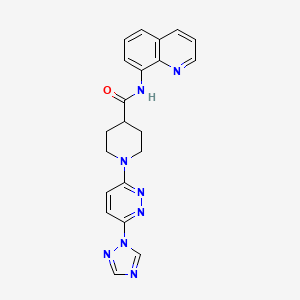
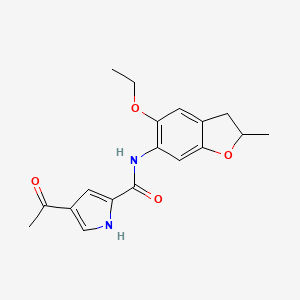
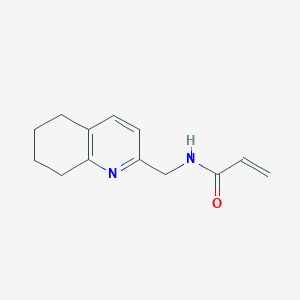
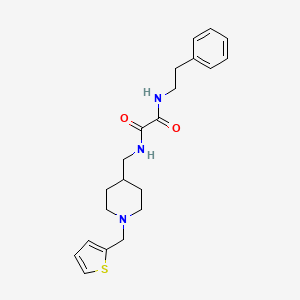

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)
